1-N-(3-Chloro-2-piperidin-1-ylphenyl)-4-N,4-N-dimethylbenzene-1,4-disulfonamide
Overview
Description
1-N-(3-Chloro-2-piperidin-1-ylphenyl)-4-N,4-N-dimethylbenzene-1,4-disulfonamide (also known as 3CPPD) is a synthetic organic compound that belongs to the class of benzene disulfonamide derivatives. It is a white solid that is soluble in a variety of organic solvents. 3CPPD has a wide range of applications in scientific research, including applications in biochemistry, pharmacology, and drug discovery.
Scientific Research Applications
- ML-SA5 acts as an agonist for transient receptor potential mucolipin 1 (TRPML1). It activates whole-endolysosomal TRPML1-mediated currents (IML1) in isolated vacuoles. Specifically, it enhances TRPML1 activity in enlarged vacuoles, which is relevant for lysosomal function and cellular homeostasis .
- In vivo studies have shown that ML-SA5 ameliorates muscular dystrophy in mdx (dystrophin-deficient) mice. Administered intraperitoneally (2 or 5 mg/kg/day), it facilitates sarcolemma repair, reducing skeletal and cardiac muscle damage without apparent toxicity .
- ML-SA5 exhibits cytotoxic effects on melanoma cells (MeWo and M12) but not normal melanocytes. This property suggests its relevance in cancer research, particularly for melanoma treatment .
TRPML1 Agonist and Lysosomal Function Modulation
Muscular Dystrophy Treatment
Cancer Research
Autophagy Modulation
properties
IUPAC Name |
1-N-(3-chloro-2-piperidin-1-ylphenyl)-4-N,4-N-dimethylbenzene-1,4-disulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClN3O4S2/c1-22(2)29(26,27)16-11-9-15(10-12-16)28(24,25)21-18-8-6-7-17(20)19(18)23-13-4-3-5-14-23/h6-12,21H,3-5,13-14H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPPWKTIVYUTTEH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=CC=C2)Cl)N3CCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN3O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-N-(3-Chloro-2-piperidin-1-ylphenyl)-4-N,4-N-dimethylbenzene-1,4-disulfonamide | |
CAS RN |
2418670-70-7 | |
Record name | N4-[3-chloro-2-(piperidin-1-yl)phenyl]-N1,N1-dimethylbenzene-1,4-disulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: ML-SA5 acts as a selective agonist of the Transient Receptor Potential Mucolipin 1 (TRPML1) channel, a lysosomal cation channel. [, , , ] By activating TRPML1, ML-SA5 triggers the release of calcium (Ca2+) from lysosomes. [, ] This Ca2+ release influences various lysosomal functions, including trafficking and fusion with other cellular compartments like autophagosomes. [, , ]
A: Studies indicate that activating MCOLN1/TRPML1 with ML-SA5 can induce cell death in various cancer cell lines by triggering autophagic arrest and subsequent apoptosis. [] In vivo studies using a xenograft mouse model demonstrated that ML-SA5 administration significantly suppressed tumor growth. [] This suggests that targeting MCOLN1/TRPML1 with agonists like ML-SA5 could be a potential therapeutic strategy for cancer treatment.
A: ML-SA5 has proven to be a valuable tool for investigating lysosomal dysfunction in podocytes. In models of acid ceramidase deficiency, ML-SA5 partially restores lysosome-autophagosome interaction and reduces autophagosome accumulation, highlighting the importance of TRPML1 in maintaining proper lysosomal function. [] Additionally, ML-SA5 has been used to study the role of lysosomal TRPML1 channels in regulating GSDMD pore formation in podocytes under conditions like obesity. []
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